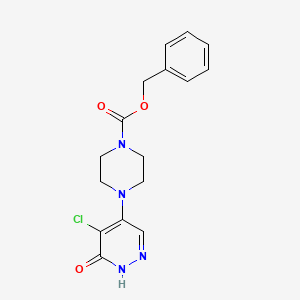

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that features a unique combination of pyridazine and pyrazine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine derivatives under controlled conditions.

Formation of the Pyrazine Ring: The pyrazine ring is synthesized by reacting appropriate diamine precursors with diketones or diesters.

Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the carbonyl group in the pyridazine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyridazine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazine derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

- Potential use in drug design and development, particularly in targeting specific enzymes or receptors.

Industry:

- Potential applications in the development of new materials with specific properties.

- Used in the synthesis of intermediates for pharmaceuticals and agrochemicals.

Mecanismo De Acción

The exact mechanism of action of Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorine atom and the pyrazine ring may enhance its binding affinity and specificity towards certain molecular targets.

Comparación Con Compuestos Similares

Benzyl 4-(6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate: Lacks the chlorine atom, which may result in different reactivity and biological activity.

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyridinecarboxylate:

Uniqueness: The presence of both pyridazine and pyrazine rings, along with the chlorine atom, makes Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate unique. This combination may offer distinct reactivity and biological activity compared to other similar compounds.

Actividad Biológica

Benzyl 4-(5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)tetrahydro-1(2H)-pyrazinecarboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

Its molecular weight is approximately 282.12 g/mol. The structure features a pyridazine ring and a pyrazinecarboxylate moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound may interact with key biological pathways:

- PPAR Agonism : Some derivatives have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolism and inflammation. Agonism of PPARα has been associated with beneficial effects in conditions like diabetic retinopathy and age-related macular degeneration .

- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, helping to mitigate oxidative stress in various biological systems.

- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Biological Activity | Model/Method | Findings |

|---|---|---|---|

| Study A | PPARα Agonism | In vitro | Induced expression of target genes related to lipid metabolism. |

| Study B | Antimicrobial Activity | Disk diffusion | Effective against E. coli and S. aureus at concentrations >50 µg/mL. |

| Study C | Cytotoxicity Assessment | LDH assay | No cytotoxic effects observed at concentrations up to 200 µM in retinal cells. |

Case Studies

Case Study 1: PPARα Agonism in Retinal Cells

A study investigated the effects of a compound closely related to this compound on retinal Müller cells. The results demonstrated significant reduction in inflammation markers and improved cellular integrity when treated with the compound, suggesting its potential for treating retinal diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed using a panel of bacterial strains. The compound showed promising activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead structure for antibiotic development .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, modifications that increase lipophilicity have been shown to improve PPARα binding affinity and metabolic stability, which are crucial for therapeutic efficacy .

Furthermore, studies on pharmacokinetics indicate that compounds with similar structures exhibit favorable absorption characteristics and low clearance rates in vivo, enhancing their bioavailability and therapeutic potential .

Propiedades

IUPAC Name |

benzyl 4-(5-chloro-6-oxo-1H-pyridazin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c17-14-13(10-18-19-15(14)22)20-6-8-21(9-7-20)16(23)24-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTJVCKNMXWBEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C(=O)NN=C2)Cl)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640020 |

Source

|

| Record name | Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-38-6 |

Source

|

| Record name | Benzyl 4-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.